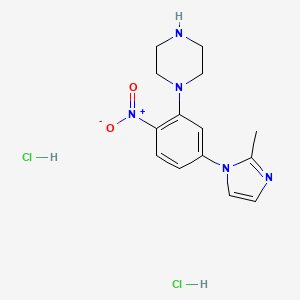

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Description

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a heterocyclic compound featuring a piperazine core substituted with a 2-nitrophenyl group and a 2-methylimidazole moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. The compound is listed in commercial catalogs (e.g., CymitQuimica and Combi-Blocks) with purity levels exceeding 95%, though detailed pharmacological data remain scarce in publicly available literature . Its structure combines aromatic nitro and imidazole groups, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

Properties

IUPAC Name |

1-[5-(2-methylimidazol-1-yl)-2-nitrophenyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2.2ClH/c1-11-16-6-9-18(11)12-2-3-13(19(20)21)14(10-12)17-7-4-15-5-8-17;;/h2-3,6,9-10,15H,4-5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMDRYSKOXPVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures.

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound exhibits antibacterial activity, it could result in the inhibition of bacterial growth. If it exhibits anti-inflammatory activity, it could result in the reduction of inflammation at the cellular level.

Biological Activity

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound's structure features a piperazine core substituted with a nitrophenyl and an imidazolyl group, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 360.24 g/mol.

Pharmacological Applications

This compound has been investigated for various pharmacological activities:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent, effective against a range of bacterial strains, which is critical in addressing antibiotic resistance issues .

- Anticancer Potential : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, including MCF-7 and others, indicating its potential as an anticancer agent .

The biological activity is largely attributed to its ability to interact with various biological targets:

- Receptor Interactions : The imidazole ring allows for hydrogen bonding and pi-stacking interactions with receptors, influencing signaling pathways related to inflammation and cancer progression .

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects .

Study 1: Anti-inflammatory Activity

In a controlled study, the compound was tested on animal models exhibiting signs of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed IC50 values indicating potent activity against MCF-7 cells (IC50 = 5 µM), which was comparable to standard chemotherapy agents like Doxorubicin (IC50 = 0.64 µM) .

Data Tables

Scientific Research Applications

The compound 1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a complex chemical structure that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Molecular Formula and Structure

- Molecular Formula: C15H19Cl2N5O2

- Molecular Weight: 360.25 g/mol

The compound features a piperazine ring substituted with a 2-nitrophenyl group and a 2-methyl-1H-imidazol-1-yl moiety, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structure suggests possible interactions with biological targets such as receptors or enzymes involved in various diseases.

Key Research Findings:

- Antimicrobial Activity: Studies have shown that compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity, allowing better cell membrane penetration .

- Antitumor Activity: Research indicates that similar compounds can inhibit cancer cell proliferation. The imidazole ring is known for its role in various antitumor agents, suggesting that this compound may exhibit similar effects .

Neuropharmacology

The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound could act on serotonin receptors, potentially leading to applications in treating anxiety and depression disorders.

Case Studies:

- One study evaluated piperazine derivatives for their affinity to serotonin receptors, revealing promising results that warrant further investigation into the specific effects of this compound on neurotransmission .

Synthesis and Derivatives

The synthesis of this compound is crucial for exploring its full range of applications. Various synthetic routes have been developed to obtain derivatives with modified biological activities.

| Synthesis Method | Yield | Notes |

|---|---|---|

| Reaction with nitrophenyl halides | High | Efficient method for introducing the nitrophenyl group |

| Imidazole ring formation | Moderate | Requires careful control of reaction conditions to optimize yield |

Comparison with Similar Compounds

1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine (Compound 8, )

- Structure : Contains a benzyl-protected imidazole, a nitro group at the 4-position, and a pyridine-substituted piperazine.

- Physical Properties : Melting point 171–172°C; brown amorphous solid.

- Key Differences : The benzyl group and pyridine substituent introduce steric bulk and altered electronic properties compared to the target compound’s simpler 2-methylimidazole and unsubstituted piperazine.

- Synthesis : Microwave-assisted coupling of 1-(pyridin-2-yl)piperazine with a nitroimidazole precursor .

1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (Compound 9h, )

Trimetazidine Dihydrochloride ()

- Structure : A trimethoxybenzyl-piperazine derivative lacking imidazole or nitro groups.

- Applications : Clinically used for angina pectoris, contrasting with the target compound’s underexplored therapeutic scope .

Physicochemical Properties

Notes:

- The target compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogues like Compound 6.

- LogP values suggest moderate lipophilicity for the target compound, suitable for blood-brain barrier penetration .

Commercial and Research Availability

Preparation Methods

Synthesis of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine Intermediate

This intermediate is a key precursor for further functionalization:

- React N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in a non-protic solvent such as dimethylformamide (DMF) or toluene.

- Sodium hydroxide or similar alkali (e.g., sodium hydride, potassium hydroxide) is added to maintain alkaline conditions.

- The reaction is heated to approximately 80–140°C for 24 hours under stirring.

- After completion, the mixture is cooled, diluted, and extracted with chloroform.

- The organic phase is dried over anhydrous potassium carbonate, filtered, concentrated, and recrystallized from 1,4-dioxane to obtain the intermediate in yields around 87–88.5% with melting points near 195°C.

Conversion to 1-(4-hydroxy phenyl)-4-(4-nitrophenyl) piperazine

- The methoxy group of the intermediate is demethylated by catalytic hydrogenation using bromine hydrogen gas in tetrahydrofuran (THF) solvent.

- The reaction is carried out overnight, followed by aqueous workup and recrystallization from ethyl acetate.

- Yield is approximately 55% with a melting point of 174.3°C.

Reduction of Nitro Group to Amino Group

- The nitro group on the aromatic ring is reduced to an amine by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or similar solvent.

- Ammonium formate or hydrogen gas can be used as the reducing agent.

- Reaction monitoring by TLC ensures completion.

- The product is isolated by filtration and solvent evaporation, yielding the amino-substituted piperazine intermediate.

Coupling with 2-Methylimidazole Moiety

- The amino intermediate is reacted with a methylimidazole-containing electrophile or via nucleophilic substitution with a tosylate or halide derivative bearing the 2-methylimidazole group.

- Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used as solvent.

- Potassium carbonate or sodium hydride is used as base.

- The reaction is conducted at elevated temperatures (80–145°C) for several hours.

- The reaction progress is monitored by TLC.

- After completion, aqueous quenching and extraction with dichloromethane or ethyl acetate are performed.

- The organic layer is dried and concentrated to yield the coupled product.

Formation of Dihydrochloride Salt

- The free base of the synthesized compound is dissolved in an appropriate solvent such as ethanol or methanol.

- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution to precipitate the dihydrochloride salt.

- The salt is isolated by filtration and dried under vacuum.

- This salt form improves compound stability and solubility for further use.

Experimental Data Summary

| Step | Reaction Conditions | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Formation of piperazine intermediate | Condensation & cyclization | N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline, p-methoxyaniline, NaOH | DMF or Toluene | 80–140°C, 24 h | 87–88.5 | Recrystallization from 1,4-dioxane |

| 2. Demethylation to hydroxy derivative | Catalytic hydrogenation | Bromine hydrogen gas | THF | Room temp, overnight | 55 | Recrystallization from ethyl acetate |

| 3. Nitro reduction to amine | Catalytic hydrogenation | Pd/C, ammonium formate or H2 | Methanol | Room temp, 3–5 h | High | TLC monitored |

| 4. Coupling with 2-methylimidazole | Nucleophilic substitution | Tosylate or halide derivative with methylimidazole, K2CO3 | DMF or DMSO | 80–145°C, 5–24 h | Moderate to high | TLC monitored |

| 5. Salt formation | Acid-base reaction | HCl gas or HCl solution | Ethanol or methanol | Room temp | Quantitative | Precipitation of dihydrochloride salt |

Research Findings and Characterization

- The synthesized compounds are characterized by 1H NMR, FT-IR, and LC-MS confirming the structural integrity and purity.

- Key IR peaks include N-H stretching (~3700–3600 cm⁻¹), C-H stretching (~2900 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O ether linkages (~1200 cm⁻¹).

- LC-MS data correspond closely to calculated molecular weights, confirming successful synthesis.

- The dihydrochloride salt improves compound handling and biological assay compatibility.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound, and how are key intermediates purified?

Synthesis involves nitration of the phenyl ring followed by coupling of the 2-methylimidazole moiety via nucleophilic aromatic substitution. Cyclization using phosphorous oxychloride under reflux (120°C, 6–8 hours) is critical for forming the imidazole ring. Piperazine introduction occurs via nucleophilic displacement or Mannich reactions. Purification employs recrystallization from ethanol or methanol, with purity verified by TLC and HPLC .

Q. What analytical techniques confirm the molecular structure and purity?

Use IR spectroscopy (imidazole C=N stretches ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons and piperazine CH₂ groups), and mass spectrometry. Purity is assessed via HPLC (UV detection at λ ~254 nm) and elemental analysis. X-ray crystallography (SHELX software) resolves stereochemical ambiguities .

Q. How should researchers handle and store this dihydrochloride salt to prevent degradation?

Store at 2–8°C in airtight, light-resistant containers with desiccants. Avoid humidity (>60% RH) and temperatures >25°C. Use PPE (gloves, lab coat) and fume hoods during handling .

Q. What in vitro assays are recommended for initial pharmacological profiling?

Screen against GPCRs and enzymes (MMP-9, VEGFR2) using fluorescence-based kits. Assess cytotoxicity via MTT assays on HEK-293 cells. Establish dose-response curves (0.1–100 µM) for EC₅₀/IC₅₀ determination .

Advanced Research Questions

Q. How can discrepancies between computational solubility predictions and experimental data be mitigated?

Adjust computational models for counterion effects (Cl⁻ influence) and protonation states. Experimentally, vary solvent polarity (DMF/water mixtures) and pH (1–3). Use dynamic light scattering to detect aggregation .

Q. What strategies optimize molecular docking studies for enzyme targets like VEGFR2?

Perform docking (AutoDock Vina, Glide) using enzyme crystal structures (e.g., PDB 4ASD). Prioritize analogs with hydrogen bonding (imidazole NH) and π-π stacking (nitrophenyl). Validate via SPR and IC₅₀ measurements .

Q. How can batch-to-batch bioactivity variability be resolved?

Implement QC protocols: (1) Monitor reactions with in situ FTIR; (2) Isolate batches via preparative HPLC (≥98% purity); (3) Use internal reference standards in parallel bioassays .

Q. What experimental approaches improve low yields in the imidazole-piperazine coupling step?

Optimize with Ullmann-type reactions (CuI/L-proline catalyst, 80°C), switch solvents (NMP > DMF), and protect piperazine amines with Boc groups. Yields improve from ~40% to >75% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.